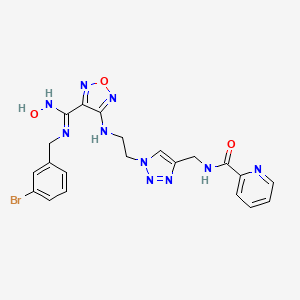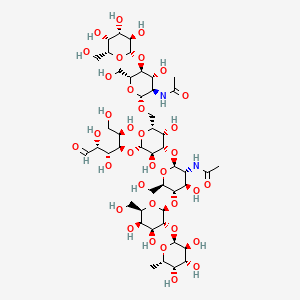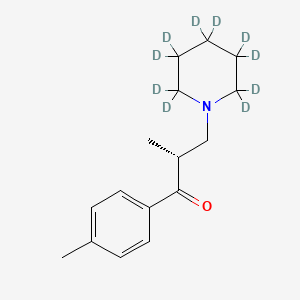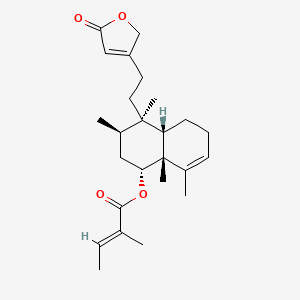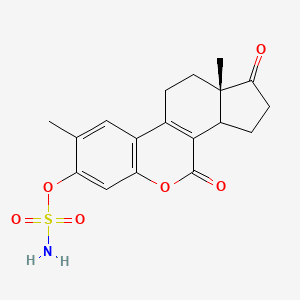
Steroid sulfatase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-5 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which can be converted into biologically active estrogens and androgens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often requires the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Steroid sulfatase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their inhibitory activity or to study their biological effects .
Applications De Recherche Scientifique
Steroid sulfatase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of steroid sulfatase and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in research to understand the role of steroid sulfatase in various physiological processes, including hormone regulation and metabolism.
Mécanisme D'action
Steroid sulfatase-IN-5 exerts its effects by binding to the active site of steroid sulfatase, thereby preventing the hydrolysis of steroid sulfates into their active forms. This inhibition reduces the levels of biologically active estrogens and androgens, which can help in the treatment of hormone-dependent cancers. The molecular targets involved include the enzyme’s active site residues and the pathways associated with steroid metabolism .
Comparaison Avec Des Composés Similaires
Steroid sulfatase-IN-5 is unique compared to other similar compounds due to its high potency and selectivity for steroid sulfatase. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has been studied for its therapeutic potential in hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has entered clinical trials for breast cancer treatment.
This compound stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C18H19NO6S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1 |
Clé InChI |
SLZNGBSUYBIGII-ZJFPTPTDSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
SMILES canonique |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



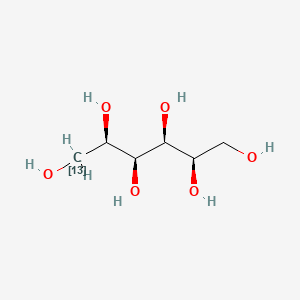
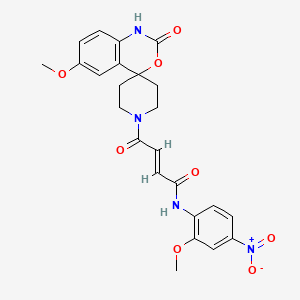

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)
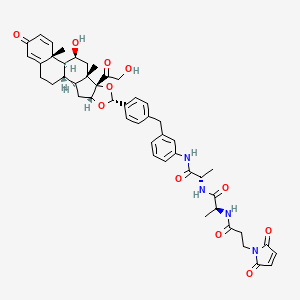
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
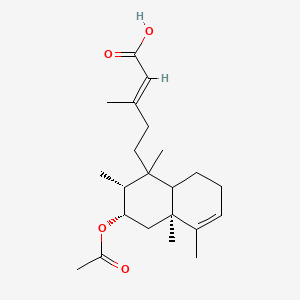

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
